

A Technical Guide to the Historical Scientific Applications of CFC-113

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Compound of Interest

Compound Name: 1,1,2-Trichlorotrifluoroethane

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Introduction

1,1,2-Trichloro-1,2,2-trifluoroethane, commonly known as CFC-113 or Freon 113, is a chlorofluorocarbon that, prior to its phase-out due to environmental concerns, saw widespread use in various industrial and scientific applications. Its unique combination of properties, including high density, low toxicity, non-flammability, and chemical inertness, made it an invaluable tool in the laboratory.^{[1][2][3]} This technical guide provides an in-depth look at the historical applications of CFC-113 in scientific research, offering detailed experimental protocols and quantitative data for key methodologies. While its production is now heavily restricted under the Montreal Protocol due to its ozone-depleting potential, understanding its historical use can provide context for the development of alternative solvents and techniques.^[4]

Core Scientific Applications of CFC-113

The primary scientific applications of CFC-113 were centered around its properties as a solvent and a tracer. It was particularly prominent in analytical chemistry, virology, and environmental sciences.

Analytical Chemistry: Gas Chromatography and Sample Preparation

CFC-113 was extensively used as a solvent and a standard in the analysis of volatile organic compounds (VOCs) in environmental samples using gas chromatography (GC).^{[5][6]} Its high purity and well-defined properties made it an excellent reference compound. A crucial application was in the purge-and-trap method for extracting and concentrating VOCs from water and soil samples prior to GC analysis.^[7]

Experimental Protocol: Purge-and-Trap for Aqueous Samples (Based on EPA Method 5030C)

This protocol outlines the general steps for the purge-and-trap of VOCs from aqueous samples, a technique where CFC-113 was often a target analyte and sometimes used as a standard.

- **Sample Collection and Preservation:** Collect water samples in 40-mL vials with screw-caps and PTFE-lined septa. Ensure no headspace is present. If residual chlorine is suspected, add a quenching agent like sodium thiosulfate. Store samples at 4°C.
- **Apparatus:** A standard purge-and-trap system connected to a gas chromatograph is required. The system consists of a purging vessel, a trap filled with adsorbent materials (e.g., Tenax®, silica gel, and charcoal), and a desorber.
- **Purging:**
 - Place a 5-mL aliquot of the water sample into the purging vessel.
 - Add internal standards and surrogates to the sample.
 - Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature. The volatile organics are transferred from the aqueous phase to the vapor phase.
- **Trapping:** The vapor is passed through the adsorbent trap, where the VOCs are retained.
- **Desorption and Analysis:**
 - After purging, the trap is heated rapidly to 180-250°C and backflushed with the inert carrier gas to desorb the trapped compounds onto the GC column.

- The gas chromatograph is programmed for the specific analytes of interest. For CFC-113, a capillary column and an electron capture detector (ECD) are typically used for high sensitivity.[5]

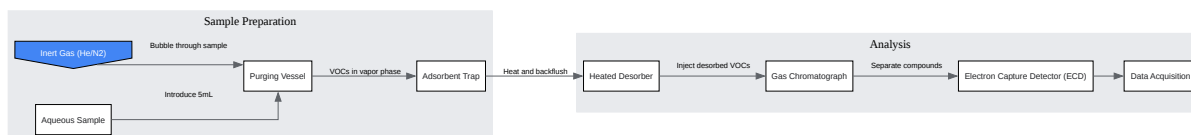
Quantitative Data: Physical Properties and Detection Limits

The following tables summarize the key physical and chemical properties of CFC-113 and typical detection limits achievable with historical analytical methods.

Property	Value
Molecular Formula	C2Cl3F3
Molecular Weight	187.37 g/mol [8]
Boiling Point	47.6 °C[2]
Melting Point	-35 °C[2]
Density	1.57 g/mL at 25 °C[2]
Solubility in Water	170 mg/L at 25 °C[8]
Vapor Pressure	285 mmHg at 20 °C
Ozone Depletion Potential (ODP)	0.8[3]

Analytical Method	Analyte	Matrix	Method Detection Limit (MDL)
Purge-and-Trap GC-ECD	CFC-113	Water	0.0043 pmol/kg[9]

Experimental Workflow: Purge-and-Trap Gas Chromatography



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Workflow for Purge-and-Trap Gas Chromatography Analysis.

Virology: Purification of Non-Enveloped Viruses

CFC-113 was an essential component in the purification of certain viruses, particularly non-enveloped viruses like reoviruses and caliciviruses.[10][11] Its role was to separate viral particles from cellular debris and lipids in crude cell lysates. The low boiling point and immiscibility with water, combined with its ability to denature and precipitate cellular proteins and lipids without damaging the viral capsid, made it highly effective.

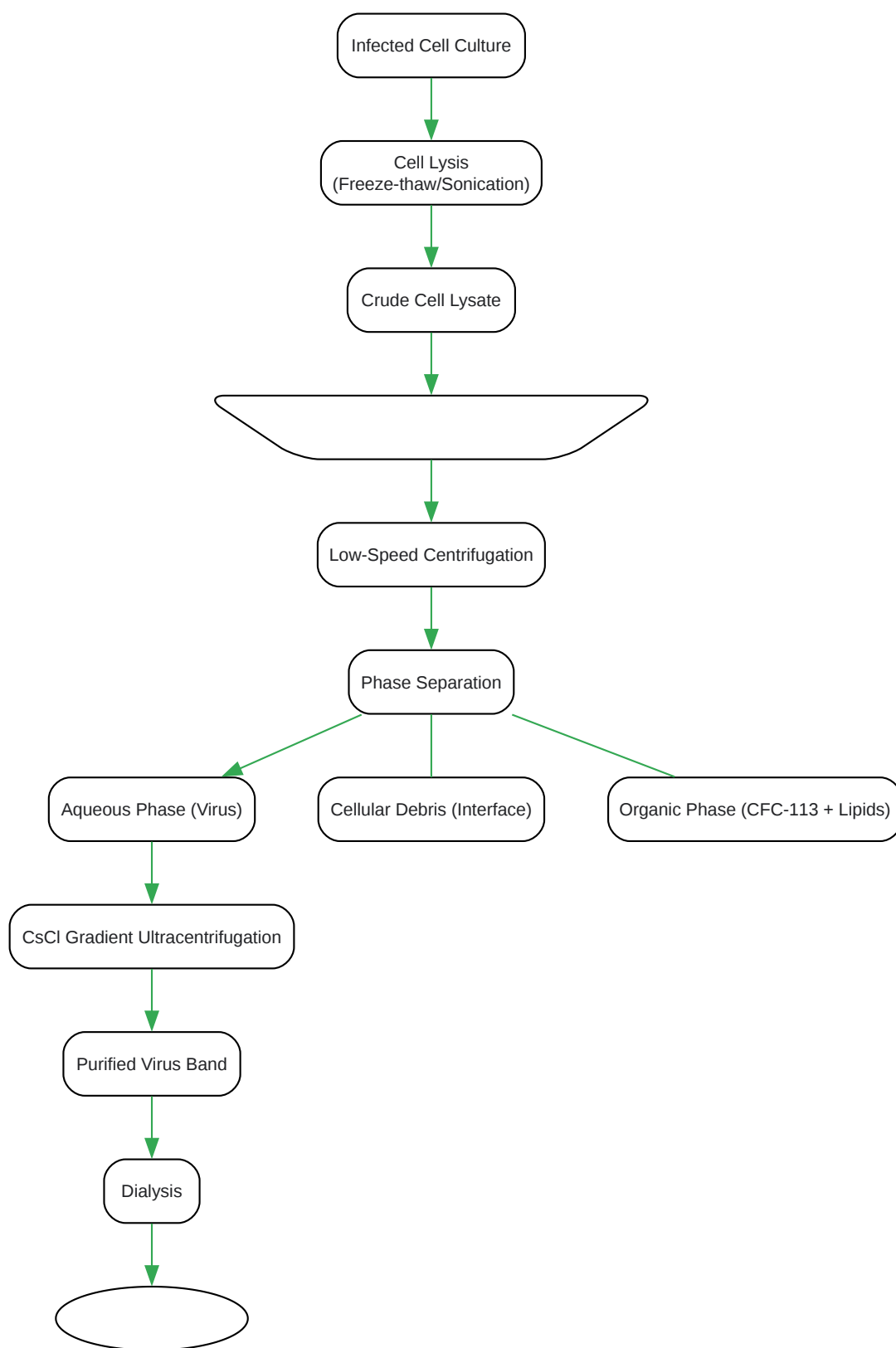
Experimental Protocol: Reovirus Purification using Freon (Historical Method)

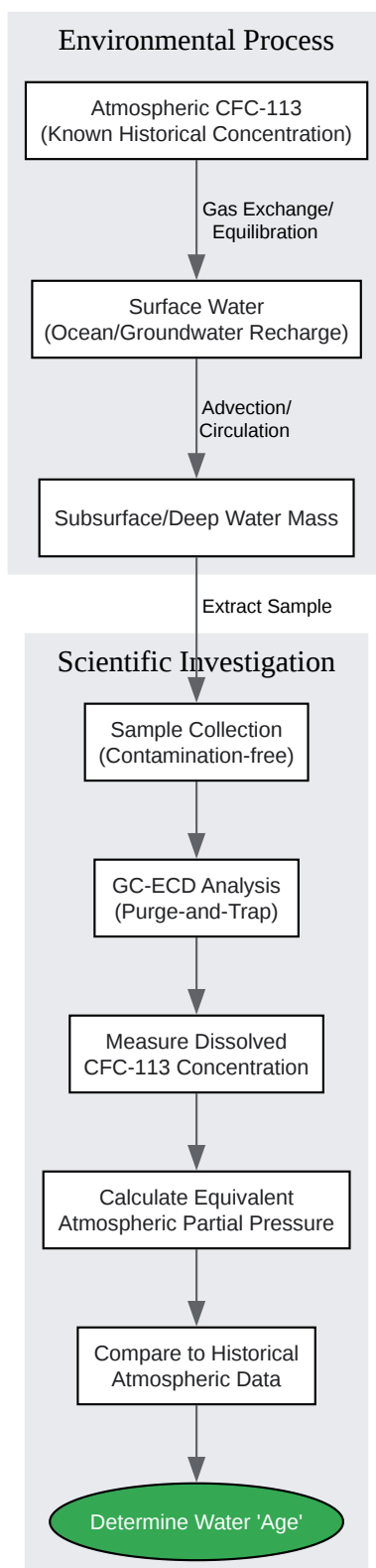
This protocol is based on historical methods for reovirus purification and highlights the step where CFC-113 was employed. Modern protocols have replaced CFC-113 with safer alternatives like Vertrel XF™.[11][12]

- **Cell Culture and Infection:** Grow a suitable cell line (e.g., L929 cells) in suspension or monolayer culture and infect with the reovirus at a specific multiplicity of infection (MOI). Incubate until significant cytopathic effect (CPE) is observed.
- **Cell Lysis:** Harvest the infected cells by centrifugation. Resuspend the cell pellet in a buffer (e.g., homogenization buffer) and lyse the cells through multiple freeze-thaw cycles or sonication.

- Solvent Extraction (CFC-113 Step):
 - To the cell lysate, add an equal volume of CFC-113.
 - Homogenize the mixture vigorously for several minutes. This creates an emulsion.
 - Separate the phases by low-speed centrifugation (e.g., 2,000 x g for 10 minutes).
 - Three layers will form: a top aqueous layer containing the virus, a middle layer of denatured cellular debris, and a bottom organic (CFC-113) layer.
 - Carefully collect the top aqueous layer containing the partially purified virus.
- Further Purification: The virus in the aqueous phase is then further purified and concentrated using methods such as ultracentrifugation through a cesium chloride (CsCl) density gradient.
- Dialysis and Storage: The purified virus band is collected from the CsCl gradient, dialyzed against a storage buffer to remove the CsCl, and stored at -80°C.

Logical Relationship: Virus Purification Process





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